molecular formula C11H17NO B2879520 (S)-2-(benzylamino)butan-1-ol CAS No. 26191-63-9

(S)-2-(benzylamino)butan-1-ol

Cat. No. B2879520
CAS RN: 26191-63-9
M. Wt: 179.263
InChI Key: PGFBTQBTIYCCFJ-NSHDSACASA-N
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Description

“(S)-2-(benzylamino)butan-1-ol” is also known as "4-Benzylamino-butan-1-ol" . It has a molecular formula of C11H17NO and a molecular weight of 179.263 .


Molecular Structure Analysis

The molecular structure of “(S)-2-(benzylamino)butan-1-ol” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving butan-1-ol have been studied extensively. For instance, the reaction of phenyl isocyanate with butan-1-ol has been studied, and the rate constants of the noncatalytic and autocatalytic reaction paths have been determined .

Scientific Research Applications

Synthesis and Catalysis

BAB serves as a chiral building block in organic synthesis, particularly in the preparation of optically active compounds. A study by Hegedüs et al. (2015) demonstrated the synthesis of BAB from its Schiff base through catalytic hydrogenation over palladium on carbon. This process is vital for producing resolving agents used in synthesizing optically active cyclopropanecarboxylic acids, which are crucial for various pharmaceutical applications. The study highlights BAB's role in enhancing the efficiency of synthesizing enantiomerically pure compounds, which is fundamental in drug development and synthesis of bioactive molecules (Hegedüs et al., 2015).

Material Science Applications

In material science, BAB and its derivatives have been explored for their potential in creating advanced materials with unique properties. For instance, Xu et al. (2009) described the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, showcasing how modifications in molecular structure can lead to significant changes in material properties. These findings are essential for developing new materials with applications in drug delivery, nanotechnology, and the creation of functional materials with tailored properties (Xu et al., 2009).

properties

IUPAC Name

(2S)-2-(benzylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFBTQBTIYCCFJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(benzylamino)butan-1-ol

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